N,N-Diethyldiethylenetriamine
Overview
Description
N,N-Diethyldiethylenetriamine is an organic compound with the molecular formula C8H21N3. It is a derivative of diethylenetriamine, where two ethyl groups are attached to the nitrogen atoms. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyldiethylenetriamine can be synthesized through the alkylation of diethylenetriamine with ethyl halides under basic conditions. The reaction typically involves the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow process where diethylenetriamine is reacted with ethyl chloride or ethyl bromide in the presence of a strong base. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyldiethylenetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a strong base such as sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
N,N-Diethyldiethylenetriamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: The compound is used in the production of epoxy resins, adhesives, and as a curing agent for polymers.
Mechanism of Action
The mechanism of action of N,N-Diethyldiethylenetriamine involves its ability to act as a nucleophile due to the presence of multiple amine groups. These amine groups can donate electron pairs to electrophilic centers, facilitating various chemical reactions. The compound can also form stable complexes with metal ions, which is crucial in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
Diethylenetriamine: A structural analogue with similar chemical properties but without the ethyl groups.
Triethylenetetramine: Another polyamine with an additional ethylene group, offering different reactivity and applications.
Ethylenediamine: A simpler diamine with fewer nitrogen atoms and different reactivity.
Uniqueness
N,N-Diethyldiethylenetriamine is unique due to the presence of ethyl groups, which enhance its nucleophilicity and ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong nucleophiles and stable coordination complexes.
Properties
IUPAC Name |
N'-[2-(diethylamino)ethyl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3/c1-3-11(4-2)8-7-10-6-5-9/h10H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFDTSBDWYXVHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066986 | |
Record name | 1,2-Ethanediamine, N'-(2-aminoethyl)-N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24426-16-2 | |
Record name | N,N-Diethyldiethylenetriamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24426-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-(2-Diethylaminoethyl)ethane-1,2-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024426162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Diethyldiethylenetriamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Ethanediamine, N2-(2-aminoethyl)-N1,N1-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Ethanediamine, N'-(2-aminoethyl)-N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-(2-aminoethyl)-N,N-diethylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.023 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N'-(2-DIETHYLAMINOETHYL)ETHANE-1,2-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQH8FFX4KO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the structural characteristics of a cobalt(III) complex containing DED and its significance?
A2: In the cobalt(III) complex mer-[Co(DED)(acac)(NO2)]ClO4, DED acts as a tridentate ligand, coordinating to the cobalt center through its three nitrogen atoms. [] This coordination creates a meridional geometry around the cobalt ion. The complex also includes an acetylacetonate (acac) ligand and a nitrito (NO2) ligand. This specific combination and arrangement of ligands contribute to the overall stability and properties of the complex.
Q2: Has N,N-diethyldiethylenetriamine been explored in applications beyond its use in potential anticancer cobalt(III) complexes?
A4: Yes, this compound has been investigated as a component in the synthesis of photo-crosslinked biodegradable elastomers for controlled nitric oxide delivery. [] In this application, a diazeniumdiolated derivative of DED acts as a miscible NO donor and is incorporated into a poly(diol citrate) elastomeric matrix. [] These NO-releasing materials show potential for treating thrombosis and restenosis in the vasculature due to their biodegradability, cell compatibility, and sustained NO release properties. []
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